molecular formula C6H6Br2N2S B14006910 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide

6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide

Cat. No.: B14006910
M. Wt: 298.00 g/mol
InChI Key: XINQGNGWQODEQU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product formation depends on the structure of the starting reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is unique due to its specific bromomethyl group, which provides distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable compound for developing new derivatives with enhanced biological activities.

Properties

Molecular Formula

C6H6Br2N2S

Molecular Weight

298.00 g/mol

IUPAC Name

6-(bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium;bromide

InChI

InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H

InChI Key

XINQGNGWQODEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=[N+]1C=C(N2)CBr.[Br-]

Origin of Product

United States

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